molecular formula C14H18N2O5S B5229662 2-{[1-(Benzenesulfonyl)piperidin-4-yl]formamido}acetic acid

2-{[1-(Benzenesulfonyl)piperidin-4-yl]formamido}acetic acid

Cat. No.: B5229662
M. Wt: 326.37 g/mol
InChI Key: WZULZRIMEIYAHW-UHFFFAOYSA-N
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Description

2-{[1-(Benzenesulfonyl)piperidin-4-yl]formamido}acetic acid is a versatile small molecule scaffold used in various scientific research applications. This compound is characterized by its unique structure, which includes a benzenesulfonyl group attached to a piperidine ring, further connected to a formamido group and an acetic acid moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and advanced purification techniques to meet the stringent requirements of pharmaceutical and research applications .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(Benzenesulfonyl)piperidin-4-yl]formamido}acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

2-{[1-(Benzenesulfonyl)piperidin-4-yl]formamido}acetic acid has numerous scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological processes and as a tool for probing molecular interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-{[1-(Benzenesulfonyl)piperidin-4-yl]formamido}acetic acid involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group is known to participate in various binding interactions, while the piperidine ring can modulate the compound’s overall reactivity and stability. These interactions can influence biological processes and potentially lead to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(Benzenesulfonyl)piperidin-4-yl]formamido}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[[1-(benzenesulfonyl)piperidine-4-carbonyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5S/c17-13(18)10-15-14(19)11-6-8-16(9-7-11)22(20,21)12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZULZRIMEIYAHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC(=O)O)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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